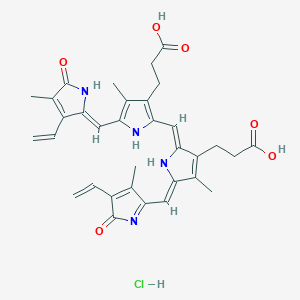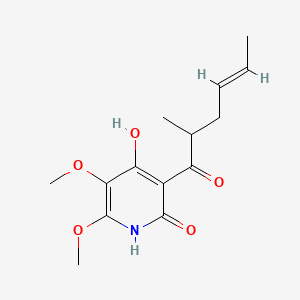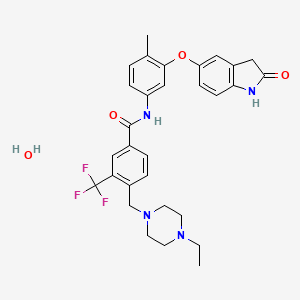
Biliverdin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biliverdin hydrochloride is a bile pigment that is produced through the degradation of heme. It is a linear tetrapyrrolic intermediate in the heme catabolism pathway, which eventually leads to the formation of bilirubin. This compound is known for its vibrant green color and is found in various organisms, including amphibians and birds. It has significant biological functions, including antioxidant, anti-inflammatory, and immune response inhibitory activities .
準備方法
Synthetic Routes and Reaction Conditions: Biliverdin hydrochloride can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells. For instance, the heme oxygenase-1 gene from Arabidopsis thaliana can be recombined into Pichia pastoris cells, which then express active heme oxygenase-1 in the cytoplasm. The whole cells of these recombinant strains can be used as catalysts to convert heme chloride into biliverdin .
Industrial Production Methods: In industrial settings, this compound can be produced using recombinant Escherichia coli strains. These strains express cyanobacterial heme oxygenase genes optimized for E. coli expression. The production process involves batch and fed-batch bioreactor cultures, with lactose and glycerol supporting consistent biliverdin production .
化学反応の分析
Types of Reactions: Biliverdin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Biliverdin can be oxidized to form various oxidation products.
Reduction: Biliverdin is reduced to bilirubin by the enzyme biliverdin reductase.
Substitution: Biliverdin can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: The reduction of biliverdin to bilirubin typically involves the enzyme biliverdin reductase and NADPH as a reducing agent.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation products of biliverdin.
Reduction: Bilirubin.
Substitution: Substituted biliverdin derivatives.
科学的研究の応用
Biliverdin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a standard in chromatographic and spectroscopic analyses.
Biology: Studied for its role in heme metabolism and its antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent due to its anti-inflammatory and cytoprotective effects.
Industry: Used in the production of various biochemical reagents and as a pigment in certain applications.
作用機序
Biliverdin hydrochloride exerts its effects primarily through its interaction with heme oxygenase and biliverdin reductase. It modulates the heme degradation process by occupying the heme binding site on heme oxygenase, preventing access of the substrate to the catalytic site of the enzyme. This regulation helps in controlling the levels of heme and its degradation products, thereby exerting antioxidant and anti-inflammatory effects .
類似化合物との比較
Biliverdin hydrochloride is often compared with bilirubin, another bile pigment. Both compounds are products of heme catabolism, but they have distinct properties and functions:
Biliverdin: Green pigment, intermediate in heme degradation, has antioxidant and anti-inflammatory properties.
Bilirubin: Yellow pigment, final product of heme degradation, known for its potent antioxidant activity.
Other similar compounds include various isomers of biliverdin (IXα, IXβ, IXγ, and IXδ), which are produced through different pathways and have unique properties .
This compound stands out due to its specific role in the heme degradation pathway and its potential therapeutic applications.
特性
分子式 |
C33H35ClN4O6 |
|---|---|
分子量 |
619.1 g/mol |
IUPAC名 |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13?,27-14-,28-15-; |
InChIキー |
OZCVSEGCSGTCIO-CKKHYNBESA-N |
異性体SMILES |
CC1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
正規SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)

![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)

![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)


![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)

![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)
![(2R,4S)-3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764639.png)

